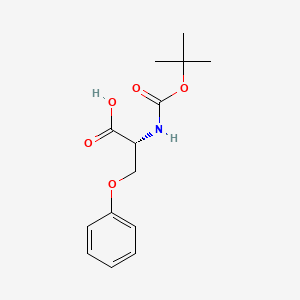

(R)-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid

Description

(R)-2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a phenoxy substituent, and a carboxylic acid moiety. The Boc group serves as a protective group for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step syntheses . Its (R)-stereochemistry is critical for applications in asymmetric synthesis, particularly in pharmaceuticals and bioactive molecules. This compound is utilized as an intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and anticancer agents, as evidenced by its role in generating type D inhibitors (e.g., CW1–CW10) in preclinical studies .

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJIBFIPECEVPM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Phenoxy Group: The protected amino acid is then reacted with phenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of ®-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products

Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Deprotection: Removal of the Boc group yields the free amino acid derivative.

Scientific Research Applications

®-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

Biological Studies: It serves as a tool in studying protein-ligand interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of ®-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid is primarily related to its role as a precursor in peptide synthesis. The Boc group protects the amino group during synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds .

Comparison with Similar Compounds

Key Observations:

- Stereochemical Impact : The (R)-configuration is critical for bioactivity, as seen in type D inhibitors , while (S)-isomers (e.g., ) are often used for comparative studies or orthogonal synthetic routes.

- Backbone Modifications : Shifting the phenyl group from position 3 to 2 (as in ) alters steric hindrance, affecting peptide chain flexibility and binding affinity.

Physicochemical Properties

Solubility and Stability

- The Boc group enhances solubility in organic solvents (e.g., CH₂Cl₂, DMF) but reduces aqueous solubility. Derivatives with polar substituents (e.g., 5-fluoroindole in ) exhibit improved solubility in polar aprotic solvents.

- Stability under acidic conditions varies: The Boc group is cleaved under strong acids (e.g., TFA), whereas electron-withdrawing substituents (e.g., bromo-methoxy in ) increase resistance to hydrolysis .

Biological Activity

(R)-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid, also known as Boc-phenylalanine derivative, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.

- CAS Number : 1620620-30-5

- Molecular Formula : C14H19NO5

- Molecular Weight : 281.30 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is crucial for its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the phenoxy group enhances the lipophilicity of the molecule, facilitating its penetration through biological membranes.

Pharmacological Activities

- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Properties : Some derivatives of phenoxypropanoic acids have shown antimicrobial activity against a range of pathogens, suggesting potential applications in developing new antibiotics or antifungal agents.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated a dose-dependent scavenging effect, indicating that higher concentrations of the compound significantly reduced DPPH radicals compared to control groups.

| Concentration (µM) | % DPPH Scavenging |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 85% |

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced macrophages. The results indicated a significant reduction in TNF-alpha production when treated with this compound.

| Treatment Group | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 1200 |

| LPS Only | 1800 |

| LPS + Compound | 800 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.